MFCD31714210
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Overview
Description
. This compound is known for its high purity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride involves the reaction of 3-tert-Butylphenol with chloroacetonitrile to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of ethers and alcohols .
Scientific Research Applications
2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride: is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors . It acts by inhibiting enzyme activity or modulating receptor function, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-tert-Butyl-phenoxy)-acetamidine
- 2-(3-tert-Butyl-phenoxy)-acetonitrile
- 2-(3-tert-Butyl-phenoxy)-ethanamine .
Uniqueness
2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride: is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability, solubility, and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOXOWRSMPMOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.